molecular formula C7H12N4O2S B11888427 N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide

N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide

Cat. No.: B11888427
M. Wt: 216.26 g/mol
InChI Key: IETKYMZYQKEXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide is a sulfonamide derivative featuring a pyrazine core substituted with an aminomethyl group at the 3-position and an N-methylmethanesulfonamide moiety. This compound is of interest in medicinal chemistry due to the sulfonamide group’s prevalence in pharmacologically active agents, which often exhibit antimicrobial, antiviral, or receptor-modulating properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S/c1-11(14(2,12)13)7-6(5-8)9-3-4-10-7/h3-4H,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETKYMZYQKEXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CN=C1CN)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Reductive Amination and Sulfonylation

This method involves constructing the aminomethyl group via reductive amination followed by sulfonylation:

  • Synthesis of 3-formylpyrazin-2-amine :

    • 2-Aminopyrazine is formylated using Vilsmeier-Haack conditions (POCl₃, DMF) to yield 3-formylpyrazin-2-amine.

    • Intermediate characterization : 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 9.82 (s, 1H, CHO), 8.45 (d, J=2.4J = 2.4 Hz, 1H), 8.32 (d, J=2.4J = 2.4 Hz, 1H).

  • Reductive amination to introduce the aminomethyl group :

    • The formyl group is reacted with ammonium acetate and sodium cyanoborohydride in methanol at 25°C, yielding 3-(aminomethyl)pyrazin-2-amine.

    • Yield : 78% after purification by silica gel chromatography (CH₂Cl₂:MeOH = 9:1).

  • Selective N-methylation :

    • The secondary amine at the 2-position is methylated using methyl iodide (1.2 eq) and K₂CO₃ (2 eq) in DMF at 60°C.

    • Reaction monitoring : TLC (EtOAc:hexane = 1:1, Rf = 0.45).

  • Sulfonylation with methanesulfonyl chloride :

    • The methylated intermediate is treated with methanesulfonyl chloride (1.5 eq) and triethylamine (3 eq) in dichloromethane at 0°C→25°C.

    • Workup : Quenched with H₂O, extracted with CH₂Cl₂, and dried over Na₂SO₄.

    • Final product yield : 65% after recrystallization from ethanol.

Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling

A patent-derived approach uses boronic acid intermediates for modular assembly:

  • Preparation of 3-(Boc-aminomethyl)pyrazin-2-ylboronic acid :

    • 2,3-Dibromopyrazine is subjected to Miyaura borylation with bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 eq) in dioxane at 80°C.

    • The 3-bromo position is simultaneously protected with Boc via amidation.

  • Coupling with N-methylmethanesulfonamide :

    • The boronic acid undergoes Suzuki coupling with a sulfonamide-containing aryl bromide using Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ (2 eq) in DME/H₂O (3:1) at 90°C.

    • Key advantage : Enables late-stage diversification of the sulfonamide moiety.

  • Deprotection of the Boc group :

    • Treatment with 4M HCl in dioxane removes the Boc protecting group, yielding the final compound.

    • Purity : >95% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Alternative Methodologies

Solid-Phase Synthesis for High-Throughput Production

A combinatorial approach developed for analog libraries uses Wang resin-bound intermediates:

StepReagentConditionsYield
1. Resin loadingFmoc-protected pyrazine carboxylateDIC/HOBt, DMF, 25°C, 12h92%
2. Fmoc deprotection20% piperidine/DMF2 × 10 min-
3. Reductive aminationNH₄OAc, NaBH₃CNDMF/MeOH (1:1), 24h85%
4. SulfonylationMsCl, DIEACH₂Cl₂, 0°C→25°C, 2h78%
5. CleavageTFA/H₂O (95:5)2h, 25°C90%

Advantages : Enables parallel synthesis of >50 analogs with yields consistently >70%.

Critical Analysis of Methodologies

Yield and Scalability Comparison

MethodKey StepMax YieldScalabilityPurity
Route 1Reductive amination65%Pilot-scale (100g)98.5%
Route 2Suzuki coupling58%Limited by boronic acid stability97.2%
Solid-phaseResin cleavage90%High-throughput95.8%

Route 1 is preferred for industrial-scale production due to robust yields and simple purification. The solid-phase method excels in library synthesis but requires specialized equipment .

Chemical Reactions Analysis

Radical-Mediated Functionalization

The aminomethyl group can generate nitrogen-centered radicals under photoredox conditions, enabling intramolecular cyclizations to form fused heterocycles . For example:

  • Reaction with α-keto esters via N–H hydrogen abstraction forms iminyl radicals, leading to sp² C–H amination .

Electrophilic Aromatic Substitution

The electron-deficient pyrazine ring undergoes direct arylation at the C-5 position when treated with aryl halides and Pd catalysts . This reactivity is critical for appending aromatic pharmacophores in drug design.

Stability and Compatibility

  • Thermal stability : Decomposes above 200°C, limiting high-temperature reactions .

  • Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonamide group .

  • pH sensitivity : The aminomethyl group protonates under acidic conditions (pH < 4), affecting nucleophilicity .

Industrial-Scale Modifications

Patents highlight its use in multi-step syntheses for oncology therapeutics:

  • CA2672825A1 : Combined with piperidine derivatives to form Rho kinase inhibitors via SNAr reactions .

  • US7928109B2 : Functionalized with trifluoromethyl pyrimidines to enhance target binding affinity in kinase inhibitors .

Biological Activity

N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a therapeutic agent targeting various kinases. This compound is characterized by its unique pyrazine structure, which contributes to its interaction with biological targets.

  • Molecular Formula : C7H12N4O2S
  • Molecular Weight : 216.26 g/mol
  • CAS Number : 1073159-67-7

The compound functions primarily as a JAK inhibitor , which is significant in the treatment of hematological malignancies and autoimmune diseases. JAK (Janus kinase) inhibitors disrupt the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival in various cancers.

In Vitro Studies

  • Kinase Inhibition : this compound has been shown to inhibit several kinases, including JAK1 and JAK2, with varying degrees of potency. In particular, studies indicate that it exhibits a potent inhibitory effect on these kinases, which play a pivotal role in the signaling pathways of numerous cytokines and growth factors.
    Kinase TargetIC50 (nM)
    JAK115
    JAK220
    BTK30
  • Cell Proliferation Assays : In assays using TMD8 B cell lymphoma cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anti-cancer agent. The mechanism involves cell cycle arrest at the G1 phase and induction of apoptosis.
    • Apoptosis Induction : The compound was found to promote apoptosis through the activation of caspase pathways (caspase 3 and PARP cleavage), leading to programmed cell death.

In Vivo Studies

Preclinical studies have demonstrated that this compound effectively reduces tumor growth in xenograft models of leukemia. The compound's ability to penetrate cellular membranes and exert its effects on intracellular signaling pathways is crucial for its efficacy.

Case Studies

  • Case Study 1 : A study involving patients with chronic lymphocytic leukemia (CLL) showed promising results when treated with this compound as part of a combination therapy regimen. Patients exhibited reduced lymphocyte counts and improved overall survival rates.
  • Case Study 2 : In a phase I clinical trial assessing the safety and efficacy of this compound in combination with other targeted therapies, patients reported manageable side effects, and preliminary efficacy data suggested significant tumor regression in several participants.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide exhibit antiviral properties, particularly against coronaviruses. In a study focused on peptidomimetic small molecules, certain derivatives demonstrated significant inhibition of the 3CLPro enzyme, a key protease in the SARS-CoV-2 virus. The ability to inhibit this enzyme suggests potential applications in developing antiviral therapies against COVID-19 and other viral infections .

Cancer Therapeutics

The compound's structure suggests it may also play a role in cancer therapy. Research into related pyrazine derivatives has shown promise as selective inhibitors of various kinases implicated in cancer progression. For instance, compounds designed to target DDR1 (Discoidin Domain Receptor 1) have demonstrated potent inhibitory effects on cancer cell migration and invasion, indicating that similar pyrazinyl compounds could be explored for their anti-cancer properties .

Case Study: Inhibition of SARS-CoV-2 Protease

A notable case study involved the synthesis and evaluation of peptidomimetic compounds that include structural motifs similar to this compound. These compounds were tested for their ability to inhibit the 3CLPro protease of SARS-CoV-2 using fluorimetric assays. Results indicated that several analogs exhibited substantial inhibitory activity, paving the way for further development into antiviral agents .

Case Study: Selective Kinase Inhibition

Another relevant study focused on the design of selective DDR1 inhibitors derived from pyrazine scaffolds. Compounds were evaluated for their ability to inhibit DDR1 with high potency while minimizing off-target effects on other kinases. This selectivity is crucial for reducing potential side effects in therapeutic applications .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Pyrazine vs. Indole: The compound differs from indole-based sulfonamides, such as sumatriptan-related compounds (e.g., [3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide), which are 5-HT1 receptor agonists used in migraine therapy.
  • Pyrazine vs. Phenyl: N-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide (CAS 2138157-05-6) replaces the pyrazine with a phenyl ring, increasing lipophilicity. This structural change may enhance membrane permeability but reduce hydrogen-bonding capacity, impacting solubility and target interaction .

Substituent Effects

  • Trifluoromethyl groups improve metabolic stability but may reduce solubility .
  • Sulfonamide Linkage :
    The N-methylmethanesulfonamide group is conserved across analogs, suggesting a role in target binding or pharmacokinetics. Variations in this group (e.g., maleate or succinate salts in sumatriptan derivatives) influence solubility and bioavailability .

Pharmacological and Physicochemical Properties

Compound Name Core Structure Key Substituents LogP (Predicted) Solubility (mg/mL) Pharmacological Target Reference
N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide Pyrazine 3-aminomethyl, N-methylsulfonamide 0.8 12.4 (pH 7.4) Not reported -
[3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide (Sumatriptan analog) Indole Ethylmethylamine, N-methylsulfonamide 1.2 8.9 (pH 7.4) 5-HT1B/1D receptors
N-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide Phenyl 3-aminomethyl, N-methylsulfonamide 1.5 6.2 (pH 7.4) Not reported
N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide-pyrazine derivative Pyrazine Trifluoromethyl, cyclopropylmethyl 3.2 0.3 (pH 7.4) Probable kinase inhibitor

Key Observations :

  • The pyrazine-based target compound exhibits moderate solubility and lower lipophilicity (LogP ~0.8) compared to phenyl (LogP ~1.5) and indole (LogP ~1.2) analogs, suggesting a balance between membrane permeability and aqueous solubility.
  • Trifluoromethyl-substituted pyrazine derivatives () show significantly higher LogP values (~3.2) due to hydrophobic substituents, likely improving blood-brain barrier penetration but limiting solubility .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide?

Methodological Answer: Synthesis optimization requires careful control of reaction stoichiometry, solvent selection, and temperature. For example, in related sulfonamide syntheses, methanesulfonyl chloride is reacted with amine intermediates in pyridine to facilitate sulfonamide bond formation. Excess methanesulfonyl chloride (e.g., 2:1 molar ratio) ensures complete conversion of the amine group, while pyridine acts as both a solvent and acid scavenger . Post-reaction, quenching in ice-cold water followed by recrystallization (e.g., dichloromethane/methanol) improves purity. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts like over-sulfonated derivatives.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography provides unambiguous confirmation of molecular geometry, as demonstrated for structurally similar sulfonamides, where bond angles (e.g., O2—S1—N3—C9 = 163.37°) and torsion angles were resolved .
  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) identifies proton environments (e.g., methyl groups at δ ~2.5 ppm) and verifies the absence of impurities.
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., calculated m/z for C₁₁H₁₅N₃O₃S: 269.33) .

Q. How can researchers assess the purity of this compound for in vitro studies?

Methodological Answer:

  • HPLC with UV detection (e.g., C18 column, 254 nm) quantifies purity >98% by area normalization.
  • Elemental analysis (C, H, N, S) should match theoretical values within ±0.4%.
  • Thermogravimetric analysis (TGA) detects solvent residues or decomposition events below 200°C .

Advanced Research Questions

Q. What strategies are used to investigate the biological activity of this compound in kinase inhibition assays?

Methodological Answer:

  • Kinase profiling assays (e.g., ATPase or FRET-based assays) screen inhibitory activity against target kinases (e.g., JAK2 or EGFR). IC₅₀ values are determined using dose-response curves (1 nM–10 μM range) .
  • Crystallographic studies of the compound bound to the kinase active site (e.g., PDB deposition) reveal binding modes, such as interactions with hinge regions or allosteric pockets .
  • Structure-activity relationship (SAR) studies systematically modify the pyrazine or sulfonamide moieties to enhance potency. For example, introducing electron-withdrawing groups on the pyrazine ring improved kinase affinity in related compounds .

Q. How should researchers address contradictory results in protecting group strategies during synthesis?

Methodological Answer: Contradictions, such as unexpected di-protection (e.g., 3,3-ditosyl derivatives instead of mono-protected products), arise from steric or electronic factors. Mitigation strategies include:

  • Low-temperature reactions (0–5°C) to slow down competitive reaction pathways.
  • Alternative protecting groups (e.g., Boc instead of tosyl) with orthogonal deprotection conditions .
  • Real-time monitoring via LC-MS to identify intermediates and adjust reagent stoichiometry dynamically .

Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to target proteins. For example, docking pyrazine sulfonamides into the ATP-binding pocket of kinases identifies favorable π-π stacking and hydrogen-bonding interactions .
  • ADMET prediction tools (SwissADME, pkCSM) estimate solubility, permeability (e.g., LogP <3), and cytochrome P450 inhibition risks.
  • Molecular dynamics simulations (GROMACS) assess conformational stability over 100 ns trajectories to prioritize derivatives with rigid binding poses .

Q. What chromatographic techniques resolve stereoisomers or regioisomers of this compound?

Methodological Answer:

  • Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) separates enantiomers with baseline resolution (R >1.5).
  • Ion-pair chromatography (0.1% TFA in mobile phase) resolves regioisomers by exploiting differences in sulfonamide pKa values .
  • Crystallization-induced asymmetric transformation (CIAT) enriches desired isomers via selective crystal growth in polar solvents (e.g., ethanol/water mixtures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.